(5Z)-5-(2H-chromen-3-ylmethylene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Description
(5Z)-5-(2H-chromen-3-ylmethylene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C20H12FN3O2S and its molecular weight is 377.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (5Z)-5-(2H-chromen-3-ylmethylene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.
Structural Overview
This compound features a complex structure that includes:
- A thiazole ring
- A triazole moiety
- A chromene structure
The incorporation of a 4-fluorophenyl substituent enhances its electronic properties, potentially influencing its interaction with various biological targets.
Antitumor Activity
Compounds with thiazole and triazole moieties are known for their antitumor effects. Research indicates that derivatives of these compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study demonstrated that thiazole derivatives could have IC50 values as low as 1.61 µg/mL against human glioblastoma cells .
- Another investigation highlighted the importance of structural modifications in enhancing anticancer activity, particularly the presence of electron-donating groups on the phenyl ring .
Anticonvulsant Properties
Thiazole-containing compounds have also been explored for their anticonvulsant activities. Specific analogues demonstrated promising results in reducing seizure activity in animal models. For example:
- A compound similar in structure to our target exhibited significant protection against tonic extensor phases in seizure models .
Anti-inflammatory and Analgesic Effects
Research has shown that thiazolo-triazole derivatives possess anti-inflammatory properties. In vivo studies have reported analgesic effects comparable to standard analgesics:
- Compounds were tested using the hot plate and acetic acid models, showing effective pain relief and reduced inflammation .
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions:
- Formation of the thiazole ring through cyclization reactions involving appropriate thioketones and amines.
- Introduction of the triazole moiety via azole formation techniques.
- Modification with chromene and fluorophenyl groups to enhance biological activity.
These synthetic pathways allow for variations that can optimize the compound's pharmacological properties.
Case Studies
Several studies have focused on the biological activity of structurally related compounds:
Properties
Molecular Formula |
C20H12FN3O2S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H12FN3O2S/c21-15-7-5-13(6-8-15)18-22-20-24(23-18)19(25)17(27-20)10-12-9-14-3-1-2-4-16(14)26-11-12/h1-10H,11H2/b17-10- |
InChI Key |
FILZNHBVPHVZEF-YVLHZVERSA-N |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3 |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3 |
Origin of Product |
United States |
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